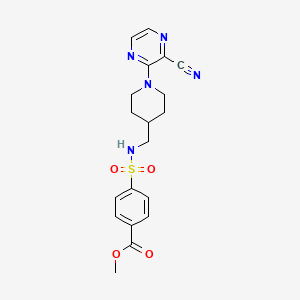

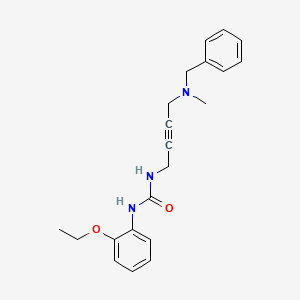

(3S,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolane-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3S,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolane-3-carboxylic acid, also known as Fmoc-L-oxo-3-piperidylalanine, is a chemical compound used in scientific research. It is a derivative of the amino acid alanine and is commonly used in the synthesis of peptides and proteins.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Methods : The compound has been synthesized using various methods. For instance, Le and Goodnow (2004) detailed a high-yield synthesis of a related compound, 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, from 3‐bromopyruvic acid and N‐Fmoc‐thiourea, obtained from potassium thiocyanate (Le & Goodnow, 2004).

- Crystallographic Analysis : Coté et al. (1996) analyzed the crystal structure of a similar compound, 9-Oxo-9H-fluorene-1-carboxylic acid, revealing its planar conformation and the internal hydrogen bonding within its structure (Coté, Lalancette, & Thompson, 1996).

Application in Peptide Synthesis

- Peptide Synthesis : The compound is used in the synthesis of various peptides. Wright et al. (2008) discussed the synthesis and resolution of trans 3-amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid, a cyclic, spin-labelled β-amino acid, which is related to the compound (Wright et al., 2008).

Photocatalysis

- Photocatalytic Applications : Chen, Lu, and Wang (2019) described the use of a similar compound, 1-(4-(9H-Carbazol-9-yl)phenyl)-3-amino-9H-fluorene-2,4-dicarbonitrile, as a photocatalyst for the decarboxylative cross-coupling reaction of α-amino acids or α-oxy carboxylic acids with arylnitriles (Chen, Lu, & Wang, 2019).

Bioimaging

- Bioimaging Application : Morales et al. (2010) investigated a water-soluble fluorene derivative for bioimaging, highlighting the linear and nonlinear photophysics of this compound and its application in two-photon fluorescence microscopy (2PFM) imaging of cells (Morales et al., 2010).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolane-3-carboxylic acid involves the protection of the carboxylic acid group, followed by the formation of the oxolane ring and the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is then removed, and the carboxylic acid group is deprotected to yield the final product.", "Starting Materials": [ "3-hydroxypropanoic acid", "9H-fluorene", "methoxycarbonyl chloride", "triethylamine", "dicyclohexylcarbodiimide", "N,N-dimethylformamide", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "pyridine", "ethanol" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reaction with methoxycarbonyl chloride and triethylamine in N,N-dimethylformamide to yield the methyl ester intermediate.", "Step 2: Formation of the oxolane ring by reaction of the methyl ester intermediate with dicyclohexylcarbodiimide and 3-hydroxypropanoic acid in N,N-dimethylformamide to yield the oxolane intermediate.", "Step 3: Introduction of the Fmoc protecting group by reaction of the oxolane intermediate with Fmoc-Cl and triethylamine in N,N-dimethylformamide to yield the Fmoc-protected intermediate.", "Step 4: Removal of the Fmoc protecting group by treatment of the Fmoc-protected intermediate with 20% piperidine in N,N-dimethylformamide to yield the deprotected intermediate.", "Step 5: Deprotection of the methyl ester and carboxylic acid groups by treatment of the deprotected intermediate with hydrochloric acid in diethyl ether, followed by neutralization with sodium hydroxide to yield the final product, (3S,4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolane-3-carboxylic acid." ] } | |

| 2219378-56-8 | |

Fórmula molecular |

C20H19NO5 |

Peso molecular |

353.4 g/mol |

Nombre IUPAC |

4-(9H-fluoren-9-ylmethoxycarbonylamino)oxolane-3-carboxylic acid |

InChI |

InChI=1S/C20H19NO5/c22-19(23)17-9-25-11-18(17)21-20(24)26-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,21,24)(H,22,23) |

Clave InChI |

SXJQMBNBCLUFOK-UHFFFAOYSA-N |

SMILES |

C1C(C(CO1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

SMILES canónico |

C1C(C(CO1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Methylphenyl)methyl]-5-oxo-N-[3-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2425046.png)

![N-(4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2425047.png)

![1-(2,6-difluorophenyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2425054.png)

![6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2425056.png)

![1-Phenyl-2-[1-(1-prop-2-ynylpiperidine-4-carbonyl)pyrrolidin-2-yl]ethanone](/img/structure/B2425057.png)

![N-(2,5-difluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2425061.png)

![2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2425062.png)